molecular formula C8H16O2 B3056638 1,3-Propanediol, 2-(4-pentenyl)- CAS No. 73012-46-1

1,3-Propanediol, 2-(4-pentenyl)-

Cat. No.: B3056638
CAS No.: 73012-46-1
M. Wt: 144.21 g/mol
InChI Key: DVRJCMLOAVLPPD-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(4-pentenyl)- is an organic compound with the molecular formula C8H16O2. It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a 4-pentenyl group. This compound is of interest due to its unique structure, which combines the properties of a diol and an alkene.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-(4-pentenyl)- can be synthesized through various methods. One common approach involves the hydrogenolysis of glycerol, which produces 1,3-propanediol as an intermediate. The 4-pentenyl group can then be introduced through a series of reactions involving alkenylation or other suitable organic transformations .

Industrial Production Methods

Industrial production of 1,3-propanediol, 2-(4-pentenyl)- typically involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as dehydration, hydrogenation, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(4-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acid chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-pentenal or 4-pentenoic acid.

    Reduction: Formation of 1,3-propanediol, 2-(4-pentyl)-.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

1,3-Propanediol, 2-(4-pentenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-propanediol, 2-(4-pentenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-(4-pentenyl)- is unique due to the presence of both hydroxyl and alkene functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-pent-4-enylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-8(6-9)7-10/h2,8-10H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJCMLOAVLPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454910
Record name 1,3-Propanediol, 2-(4-pentenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73012-46-1
Record name 1,3-Propanediol, 2-(4-pentenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 13.8 g of lithium aluminium hydride in 500 ml of tetrahydrofuran was treated dropwise under nitrogen at 0°-5° C. within 1 hour with a solution of 33.2 g of diethyl (4-pentenyl)malonate in 125 ml of tetrahydrofuran. The mixture was stirred overnight at room temperature and then heated to boiling for 3 hours. After cooling there were cautiously added dropwise to the reaction mixture firstly 25 ml of acetone and then 25 ml of saturated sodium hydrogen carbonate solution. The resulting slurry was suction filtered and the residue on the suction filter was washed four times with tetrahydrofuran. Concentration of the filtrate gave 17.8 g of 2-(4-pentenyl)-1,3-propanediol (purity 89%) as a yellow liquid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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